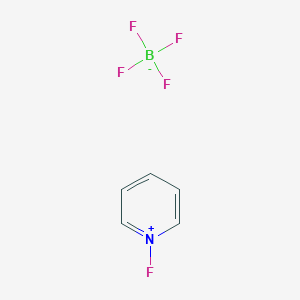

1-Fluoropyridinium tetrafluoroborate

Description

Properties

IUPAC Name |

1-fluoropyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN.BF4/c6-7-4-2-1-3-5-7;2-1(3,4)5/h1-5H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGQKECRKGMXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=[N+](C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369835 | |

| Record name | 1-Fluoropyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107264-09-5 | |

| Record name | Pyridinium, 1-fluoro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107264-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoropyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoropyridinium Tetrafluoroborate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Fluoropyridinium tetrafluoroborate synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 1-Fluoropyridinium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant electrophilic fluorinating reagent utilized extensively in organic synthesis for the introduction of fluorine atoms into a wide array of molecules.[1][2] The strategic incorporation of fluorine can substantially modify a molecule's biological and chemical properties, including its metabolic stability, lipophilicity, and binding affinity, making it a critical process in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides a comprehensive technical overview of the synthesis and characterization of this compound, presenting detailed experimental protocols, tabulated data, and process visualizations to support researchers in its effective application.

Introduction

This compound, also known as N-Fluoropyridinium tetrafluoroborate, is an N-fluorinated organic compound recognized for its role as a versatile and effective electrophilic fluorinating agent.[3] It is a stable, off-white crystalline solid with a melting point in the range of 186-192 °C.[1][3] Its utility spans various sectors, including the synthesis of complex pharmaceutical intermediates where fluorine incorporation can lead to more stable and potent drug candidates.[2][4] The compound's stability and ease of handling, compared to gaseous fluorine, make it a valuable tool in both laboratory and industrial settings.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 107264-09-5 | [1] |

| Molecular Formula | C₅H₅BF₅N | [1] |

| Molecular Weight | 184.90 g/mol | [1] |

| Appearance | Off-white powder/solid | [1][3] |

| Melting Point | 186-192 °C | [1][3] |

| Purity | ≥95% | |

| InChI Key | PIGQKECRKGMXRG-UHFFFAOYSA-N | |

| Storage | Store at room temperature under inert gas | [1][5] |

Synthesis of this compound

The synthesis of 1-fluoropyridinium salts is generally achieved through the direct fluorination of pyridine in the presence of a suitable counteranion source.[6] The following protocol is adapted from a general method for preparing N-fluoropyridinium salts.[6]

Synthesis Workflow

References

In-Depth Technical Guide to the Physicochemical Properties of 1-Fluoropyridinium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Fluoropyridinium tetrafluoroborate, a versatile and potent electrophilic fluorinating agent. The information presented herein is intended to support researchers, scientists, and professionals in the fields of chemistry and drug development in the effective and safe handling and application of this reagent.

Core Physicochemical Properties

This compound is an off-white crystalline solid that is widely utilized for the introduction of fluorine atoms into organic molecules.[1][2] Its efficacy as a fluorinating agent is intrinsically linked to its unique physicochemical characteristics.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BF₅N | [3] |

| Molecular Weight | 184.90 g/mol | [3] |

| Melting Point | 186-192 °C | [1][2] |

| Appearance | Off-white powder/solid | [1] |

| Solubility in Dichloromethane | 0.05 mg/cm³ | |

| Purity Assay | ≥95% | [3] |

Solubility Profile

This compound exhibits a distinct solubility profile that is crucial for its application in various reaction media. It is freely soluble in polar aprotic solvents such as acetonitrile. Conversely, it is insoluble or only sparingly soluble in nonpolar organic solvents. The compound dissolves in water but undergoes slow decomposition.

Stability and Storage

Proper storage is essential to maintain the integrity and reactivity of this compound. The compound is stable under anhydrous conditions and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[2] Its high melting point suggests good thermal stability, making it suitable for reactions that require heating.[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

Table of NMR Spectral Data:

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H | DMSO-d₆ | 9.84, 8.74, 8.38 |

| ¹³C | Not Specified | Not Specified |

| ¹⁹F | Not Specified | Not Specified |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in this compound. Key vibrational frequencies are associated with the pyridinium ring and the tetrafluoroborate anion.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.

Protocol:

-

A small amount of the finely powdered, dry sample is packed into a glass capillary tube to a height of 1-2 mm.[4]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.[4]

-

The apparatus is allowed to cool, and a new sample is heated at a slower rate (e.g., 2 °C/min) as the temperature approaches the approximate melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

NMR Spectroscopy

NMR spectra are acquired on a high-resolution NMR spectrometer.

Protocol for ¹H NMR:

-

Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

The sample is placed in the NMR spectrometer.

-

The spectrum is acquired using a standard pulse sequence for ¹H NMR.

-

The chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound is typically obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).

Protocol (KBr Pellet Method):

-

Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]

-

The mixture is transferred to a pellet die and pressed under high pressure to form a transparent pellet.[5]

-

A background spectrum of a pure KBr pellet is collected.[6]

-

The sample pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[5]

Reactivity and Applications

The primary application of this compound stems from its ability to act as an electrophilic fluorinating agent.[2]

Electrophilic Fluorination

This compound is effective in fluorinating a wide range of nucleophilic substrates, including enolates, silyl enol ethers, and electron-rich aromatic compounds. The reactivity is attributed to the polarized N-F bond, which renders the fluorine atom electrophilic.

Visualizations

Experimental Workflow for Electrophilic Fluorination

The following diagram illustrates a typical experimental workflow for an electrophilic fluorination reaction using this compound.

Caption: Workflow for electrophilic fluorination.

Relationship Between Properties and Application

This diagram illustrates how the key physicochemical properties of this compound influence its application as a fluorinating agent.

References

In-Depth Technical Guide: 1-Fluoropyridinium Tetrafluoroborate

CAS Number: 107264-09-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoropyridinium tetrafluoroborate, a versatile and efficient electrophilic fluorinating reagent. The information presented is intended to support research and development activities by providing key physicochemical data, detailed experimental methodologies, and a clear understanding of its reaction mechanisms.

Core Properties and Specifications

This compound, also known as N-Fluoropyridinium tetrafluoroborate, is a stable, solid reagent widely used for the introduction of fluorine atoms into organic molecules.[1][2] The strategic incorporation of fluorine is a critical aspect of modern drug discovery and materials science, often enhancing properties such as metabolic stability, bioavailability, and binding affinity.[2] This reagent is valued for its reliability and effectiveness in a variety of chemical transformations.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 107264-09-5 | [1][3] |

| Molecular Formula | C₅H₅BF₅N | [1][3] |

| Molecular Weight | 184.90 g/mol | [3] |

| Appearance | Off-white to white crystalline powder/solid | [1] |

| Melting Point | 186-192 °C (decomposes) | [1][3] |

| Boiling Point | Not applicable; decomposes upon heating | [4] |

| Density | Data not available |

Table 2: Spectroscopic Data

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) & Assignment | Reference(s) |

| ¹H NMR | CD₃CN | 9.19 (m, 2H, H-2), 8.69 (m, 1H, H-4), 8.27 (m, 2H, H-3) | [5] |

| ¹³C NMR | CD₃CN | 148.9 (C-2), 148.1 (C-4), 131.3 (C-3) | [5] |

| ¹⁹F NMR | CD₃CN | 45.8 (N-F), -150.7 (BF₄⁻) | [5] |

| ¹¹B NMR | CD₃CN | -1.12 (BF₄⁻) | [5] |

| FT-IR | KBr Pellet | ~3100 (Aromatic C-H stretch), ~1600 (C=C stretch), ~1480 (C-N stretch), ~1050 (strong, broad, B-F stretch of BF₄⁻) | [1] (Interpreted) |

Table 3: Solubility

| Solvent | Solubility | Reference(s) |

| Acetonitrile | Soluble | [6] |

| Dichloromethane | Sparingly soluble (0.05 mg/cm³) | [6] |

| Water | Soluble, but undergoes slow decomposition | [6] |

| Non-polar organic solvents | Insoluble or sparingly soluble | [6] |

Synthesis and Reaction Mechanisms

General Synthesis Pathway

1-Fluoropyridinium salts are typically synthesized by the direct fluorination of pyridine or its derivatives. A common method involves bubbling a diluted fluorine gas mixture through a solution of pyridine in an appropriate solvent at low temperatures. The resulting unstable pyridine-F₂ complex is then stabilized by the addition of a non-nucleophilic counteranion source, such as tetrafluoroboric acid (HBF₄) or a tetrafluoroborate salt, to yield the stable crystalline product.[6]

Caption: General Synthesis of this compound.

Mechanism of Electrophilic Fluorination

The primary utility of this compound is as an electrophilic "F+" source. It reacts with a wide range of carbon-centered nucleophiles, including enolates, silyl enol ethers, and organometallic reagents.[6] The reaction proceeds via the transfer of the fluorine atom from the pyridinium nitrogen to the nucleophilic carbon. While the precise mechanism can be debated (SN2 vs. Single Electron Transfer), the overall transformation results in the formation of a new carbon-fluorine bond.[2]

References

An In-depth Technical Guide to the Structure and Bonding of 1-Fluoropyridinium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoropyridinium tetrafluoroborate is a versatile and powerful electrophilic fluorinating agent widely employed in organic synthesis. Its efficacy in introducing fluorine atoms into a diverse range of molecules has made it an invaluable tool in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of fluorine, such as its high electronegativity and small size, can significantly modulate the biological activity, metabolic stability, and physicochemical characteristics of organic compounds. A thorough understanding of the structure and bonding of this compound is paramount for its effective and safe application in research and development. This technical guide provides a comprehensive overview of its structural features, bonding characteristics, spectroscopic properties, and the underlying mechanism of its fluorinating activity.

Molecular Structure and Crystallographic Data

The molecular structure of this compound consists of a planar, aromatic 1-fluoropyridinium cation and a tetrahedral tetrafluoroborate anion. The key structural feature of the cation is the covalent bond between the nitrogen atom of the pyridine ring and a fluorine atom. This N-F bond is the source of the compound's electrophilic fluorinating ability.

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography, and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1958363.[1] The crystallographic data provides precise information on bond lengths, bond angles, and the overall packing of the ions in the solid state.

A summary of key crystallographic data is presented in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.835(3) |

| b (Å) | 7.971(2) |

| c (Å) | 10.089(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 710.5(4) |

| Z | 4 |

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Value (°) |

| N1-F1 | 1.415(3) | C5-N1-C1 | 120.3(3) |

| N1-C1 | 1.343(4) | F1-N1-C1 | 119.8(2) |

| N1-C5 | 1.344(4) | F1-N1-C5 | 119.8(2) |

| C1-C2 | 1.379(5) | N1-C1-C2 | 120.2(3) |

| C2-C3 | 1.378(5) | C1-C2-C3 | 119.7(3) |

| C3-C4 | 1.379(5) | C2-C3-C4 | 120.1(3) |

| C4-C5 | 1.378(5) | C3-C4-C5 | 119.7(3) |

| B1-F2 | 1.383(5) | F3-B1-F2 | 109.5(3) |

| B1-F3 | 1.385(5) | F4-B1-F2 | 109.5(3) |

| B1-F4 | 1.384(5) | F3-B1-F4 | 109.5(3) |

Note: The crystallographic data indicates a well-ordered structure with typical bond lengths and angles for a pyridinium ring and a tetrafluoroborate anion.

Bonding Analysis

The bonding in this compound can be understood by considering the electronic structure of the 1-fluoropyridinium cation. The nitrogen atom in the pyridine ring is formally quaternized by the fluorine atom, leading to a positive charge on the ring. This positive charge is delocalized over the aromatic system, which enhances the electrophilicity of the fluorine atom.

Theoretical and Computational Studies

Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis provide deeper insights into the nature of the N-F bond. These studies reveal that the N-F bond is highly polarized, with a significant partial positive charge on the fluorine atom, making it susceptible to nucleophilic attack. The bonding can be described as a dative covalent bond where the nitrogen atom donates a lone pair of electrons to the fluorine atom.

Molecular orbital analysis of the 1-fluoropyridinium cation shows that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the N-F bond, specifically having significant anti-bonding character with respect to the N-F sigma bond. This low-lying LUMO is key to the compound's reactivity as an electrophilic fluorinating agent. Nucleophilic attack on the fluorine atom leads to the cleavage of the N-F bond and the transfer of a fluorine cation equivalent ("F+") to the nucleophile.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the 1-fluoropyridinium cation in solution.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | CD₃CN | 9.19 | d | |

| 8.69 | t | |||

| 8.27 | t | |||

| ¹³C | CD₃CN | 148.9 | ||

| 142.6 | ||||

| 128.8 | ||||

| ¹⁹F | CD₂Cl₂ | 45.8 (N-F) | br s | |

| -150.7 (BF₄⁻) | s | |||

| ¹⁵N | CD₃CN | -120.5 | ¹J(N,F) = 129 |

Data extracted from supplementary information of a Royal Society of Chemistry publication.[2]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule.

Infrared (IR) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~1640 | Strong | C=C/C=N stretching |

| ~1480 | Strong | C=C/C=N stretching |

| ~1050 | Very Strong | B-F stretching (BF₄⁻) |

| ~760 | Strong | C-H out-of-plane bending |

Characteristic IR absorption peaks for aromatic compounds and the tetrafluoroborate anion are observed.

Raman Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | C-H stretching (aromatic) |

| ~1645 | Strong | Ring stretching |

| ~1030 | Strong | Ring breathing mode |

| ~770 | Medium | B-F symmetric stretching (BF₄⁻) |

Raman spectroscopy complements the IR data, providing information on symmetric vibrations.

Experimental Protocols

Synthesis of this compound

A general and safe procedure for the synthesis of N-fluoropyridinium salts involves the direct fluorination of a pyridine-Lewis acid complex or a pyridinium salt. A detailed protocol, adapted from a procedure for a related compound, is provided below.

Materials:

-

Pyridine

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Acetonitrile (anhydrous)

-

Fluorine gas (10% in Nitrogen)

-

Nitrogen gas (high purity)

Procedure:

-

A three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber (containing a solution of sodium thiosulfate) is charged with a solution of pyridine in anhydrous acetonitrile.

-

The flask is cooled to -40 °C in a dry ice/acetone bath.

-

A stoichiometric amount of boron trifluoride diethyl etherate is added dropwise to the stirred solution under a nitrogen atmosphere to form the pyridine-BF₃ complex.

-

The nitrogen flow is replaced with a 10% fluorine in nitrogen gas mixture, which is bubbled through the solution at a controlled rate. The reaction temperature is maintained at or below -35 °C.

-

The reaction is monitored by ¹⁹F NMR for the disappearance of the starting material and the appearance of the product signal.

-

Upon completion, the fluorine flow is stopped, and the reaction mixture is purged with nitrogen to remove any residual fluorine.

-

The solvent is removed under reduced pressure at low temperature to yield the crude product.

-

The crude this compound is purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether. The product is obtained as a white to off-white crystalline solid.[3]

Safety Precautions: This synthesis involves the use of highly toxic and corrosive fluorine gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment.

Characterization Protocols

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra are recorded on a high-field NMR spectrometer using deuterated acetonitrile (CD₃CN) or deuterated dichloromethane (CD₂Cl₂) as the solvent. Chemical shifts are reported relative to a standard reference (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Raman Spectroscopy: The Raman spectrum is recorded using a Raman spectrometer with a laser excitation source (e.g., 785 nm). The solid sample is placed directly in the path of the laser beam.

-

Melting Point: The melting point is determined using a standard melting point apparatus. The reported melting point is in the range of 186-192 °C.[4]

-

Elemental Analysis: The elemental composition (C, H, N) is determined by combustion analysis.

Mechanism of Fluorination

The utility of this compound as a fluorinating agent stems from its ability to act as an electrophilic source of fluorine. The mechanism of fluorination is generally considered to proceed via a nucleophilic attack on the electrophilic fluorine atom of the 1-fluoropyridinium cation.

Caption: Generalized mechanism of electrophilic fluorination.

The reaction is initiated by the attack of a nucleophile (e.g., a carbanion, enolate, or electron-rich aromatic ring) on the fluorine atom of the 1-fluoropyridinium cation. This leads to the formation of a transition state where a new C-F (or other heteroatom-F) bond is forming, and the N-F bond is breaking. The reaction concludes with the formation of the fluorinated product and pyridine. The tetrafluoroborate anion acts as a non-nucleophilic counterion, which does not interfere with the fluorination reaction.

Conclusion

This compound is a well-characterized and highly effective electrophilic fluorinating agent. Its structure, featuring a polarized N-F bond within an aromatic pyridinium cation, is key to its reactivity. This technical guide has provided a detailed overview of its crystallographic, spectroscopic, and bonding characteristics, along with practical experimental protocols for its synthesis and characterization. A clear understanding of these fundamental properties is essential for leveraging the full potential of this important reagent in the synthesis of novel fluorinated molecules for pharmaceutical and materials science applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of N-Fluoropyridinium Tetrafluoroborate

N-Fluoropyridinium tetrafluoroborate (C₅H₅BF₅N) is a stable, crystalline solid widely utilized in organic synthesis as an electrophilic fluorinating agent.[1][2] Its ability to introduce fluorine atoms into organic molecules makes it a critical tool in the development of pharmaceuticals, agrochemicals, and advanced materials, where fluorine incorporation can significantly enhance metabolic stability, bioavailability, and binding affinity.[2][3] This guide provides a comprehensive overview of its mechanism of action, alternative reactivity pathways, factors influencing its reactivity, and detailed experimental protocols.

Core Mechanism: Electrophilic Fluorination

The primary mechanism of action for N-Fluoropyridinium tetrafluoroborate involves the electrophilic transfer of a fluorine atom to a nucleophilic substrate. The N-F bond in the N-fluoropyridinium cation is polarized, rendering the fluorine atom electrophilic (often denoted as "F⁺"). The reaction proceeds via a nucleophilic attack on this electrophilic fluorine.

The general mechanism can be summarized as follows:

-

A nucleophile (Nu⁻) attacks the electron-deficient fluorine atom of the N-fluoropyridinium cation.

-

This results in the formation of a new carbon-fluorine (or other atom-fluorine) bond.

-

The pyridine molecule is released as a neutral leaving group.

This process allows for the precise and selective introduction of fluorine into a wide array of substrates, including carbanions, enolates, silyl enol ethers, and electron-rich aromatic compounds.[4][5]

Alternative Reactivity Pathways

While electrophilic fluorination is its primary role, N-fluoropyridinium salts can exhibit other modes of reactivity depending on the reaction conditions and substrate.[6]

-

Single-Electron Transfer (SET): N-fluoropyridinium salts can function as one-electron oxidants. The SET pathway is an alternative to the direct nucleophilic attack on the fluorine atom and can lead to radical intermediates.[6][7]

-

Carbenoid Behavior: In the presence of a strong base, proton abstraction from the 2-position of the pyridine ring can occur, leading to the formation of a carbene-like intermediate.[4][6]

-

Cine-/Tele- Substitution: This pathway involves a nucleophilic aromatic substitution where the nucleophile attacks the pyridine ring, typically at the 2- or 4-position, rather than the fluorine atom.[4][6]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 107264-09-5 | [2] |

| Molecular Formula | C₅H₅BF₅N | [2] |

| Molecular Weight | 184.90 g/mol | [2] |

| Appearance | Off-white powder | [2][8] |

| Melting Point | 186-192 °C | [2] |

| Effective Fluorine Content | 102.7 g/kg | [9] |

Spectroscopic Data (in CD₃CN)

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant | Reference(s) |

| ¹H NMR | 9.23 (H-2) | - | [10] |

| 8.77 (H-4) | - | [1] | |

| 8.32 (H-3) | - | [1] | |

| ¹⁹F NMR | 48.8 (N-F) | - | [1] |

| -150.3 (BF₄⁻) | - | [10] | |

| ¹⁵N NMR | -185.3 (N-1) | ¹J(N,F) = 128 Hz | [10] |

Quantitative Reactivity Comparison

Kinetic studies have been conducted to establish a quantitative reactivity scale for various N-F fluorinating agents. The reactivity is influenced by the substituents on the pyridine ring.[11][12]

| Reagent | Relative Rate Constant (k_rel) (vs. Selectfluor™) | Electrophilicity Parameter (E) | Reference(s) |

| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | ~10⁸ | - | [11][12] |

| Selectfluor™ | 1 (Reference) | - | [11][12] |

| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | ~1 | - | [11] |

| N-Fluoropyridinium tetrafluoroborate | ~10⁻⁶ | -9.89 | [11][13] |

| N-Fluorobenzenesulfonimide (NFSI) | ~10⁻⁴ | - | [11] |

Note: The reactivity scale shows that N-Fluoropyridinium tetrafluoroborate is significantly less reactive than highly substituted analogs like the pentachloro- derivative or reagents like Selectfluor™. The counterion (tetrafluoroborate vs. triflate) has little effect on reactivity.[11]

Experimental Protocols

Caution: N-Fluoropyridinium salts are stable, crystalline materials but should be handled with care in a dry atmosphere.[1] Reactions involving elemental fluorine require specialized equipment and training.[1]

Synthesis of N-Fluoropyridinium Tetrafluoroborate

This procedure represents a general one-step method for preparing N-fluoropyridinium salts.[5]

-

Apparatus: The reaction is carried out in a specialized apparatus suitable for handling fluorine gas, including stainless-steel tubing and fluorine-service pressure regulators and flowmeters.[1]

-

Procedure:

-

A solution of pyridine in anhydrous acetonitrile (CH₃CN) is prepared in a reaction vessel.

-

An equimolar amount of a Lewis acid, such as boron trifluoride (BF₃), is added to the solution to form the pyridine-BF₃ complex.

-

The solution is cooled to a low temperature (e.g., -40 °C to -20 °C).

-

A diluted mixture of fluorine gas in nitrogen (typically 10-20% F₂/N₂) is bubbled through the cooled solution with vigorous stirring.

-

The reaction progress is monitored, and upon completion, the product precipitates from the solution.

-

The crystalline product is isolated by filtration, washed with a cold solvent, and dried under vacuum.

-

General Protocol for Electrophilic Fluorination of a β-Ketoester

This protocol is representative of the use of N-Fluoropyridinium tetrafluoroborate for fluorinating active methylene compounds.

-

Materials:

-

β-Ketoester (substrate)

-

N-Fluoropyridinium tetrafluoroborate (fluorinating agent)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Dissolve the β-ketoester in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Add N-Fluoropyridinium tetrafluoroborate (typically 1.1-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture. The reaction can be monitored by Thin Layer Chromatography (TLC) or NMR spectroscopy.

-

Upon completion, quench the reaction with water or a saturated aqueous solution (e.g., NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the α-fluorinated β-ketoester.

-

Radiosynthesis of [¹⁸F]Tetrafluoroborate ([¹⁸F]TFB) for PET Imaging

While not a direct application of the title compound, the synthesis of [¹⁸F]TFB is highly relevant and involves similar chemistry. This method enhances specific activity for use as a PET imaging probe for the sodium/iodide symporter (NIS).[14]

-

Method: Direct radiofluorination on boron trifluoride (BF₃).[14]

-

Procedure:

-

Cyclotron-produced [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion exchange cartridge.

-

A solution of BF₃ in a suitable solvent (e.g., petroleum ether/tetrahydrofuran) is passed through the cartridge, allowing the [¹⁸F]fluoride to react with BF₃.

-

The resulting [¹⁸F]TFB product is retained on the QMA cartridge.

-

The cartridge is rinsed with tetrahydrofuran and water to remove unreacted precursors.

-

The final [¹⁸F]TFB is eluted from the cartridge with isotonic saline, passed through neutral alumina cartridges for purification, and sterilized by filtration.[14] This automated process is rapid, typically completed within 10 minutes.[14]

-

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. Chemistry of N-fluoropyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 8. 1-Fluoropyridinium tetrafluoroborate | 107264-09-5 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]

- 13. Mayr's Database Of Reactivity Parameters: MoleculeN-fluoropyridinium tetrafluoroborate [cup.lmu.de]

- 14. Synthesis of 18F-Tetrafluoroborate via Radiofluorination of Boron Trifluoride and Evaluation in a Murine C6-Glioma Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Tame Fluorine: A Technical Guide to the Discovery and History of N-Fluoropyridinium Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated organic compounds invaluable in pharmaceuticals, agrochemicals, and materials science. However, the inherent reactivity of elemental fluorine and other traditional fluorinating agents presented significant challenges and safety concerns for chemists. The landscape of electrophilic fluorination was revolutionized with the development of N-fluoropyridinium reagents. These stable, crystalline solids offered a safe and versatile means of introducing fluorine into a wide array of organic substrates, paving the way for new discoveries and applications. This in-depth technical guide explores the discovery, history, and fundamental chemistry of these indispensable reagents.

The Dawn of a New Era: The Discovery of Stable N-Fluoropyridinium Salts

Prior to the mid-1980s, electrophilic fluorination was often a hazardous endeavor, employing highly reactive and difficult-to-handle reagents like fluorine gas or xenon difluoride.[1] A significant breakthrough occurred in 1986 when Teruo Umemoto and his colleagues reported the synthesis of the first stable and easy-to-handle N-fluoropyridinium salts, such as N-fluoropyridinium triflate.[2][3] This seminal work marked a paradigm shift in fluorination chemistry, providing chemists with a new class of reagents that were not only effective but also amenable to routine laboratory use.[4][5]

Umemoto's initial approach involved the direct fluorination of a pyridine-Lewis acid or pyridine-Brønsted acid complex with a dilute stream of fluorine gas (typically 10% F₂ in N₂).[3] This method overcame the inherent instability of the simple pyridine-F₂ adduct, which was known to be explosive.[6] The presence of a non-nucleophilic counteranion, such as triflate (TfO⁻) or tetrafluoroborate (BF₄⁻), was crucial for the stability of the resulting N-fluoropyridinium salt.[2][3]

Tailoring Reactivity: The Evolution of N-Fluoropyridinium Reagents

A key advantage of N-fluoropyridinium reagents is the ability to tune their reactivity by modifying the substituents on the pyridine ring or by altering the counteranion.[2][7] This tunability allows for the selective fluorination of a wide range of substrates, from highly reactive carbanions to less reactive aromatic compounds.[3]

Substituent Effects on the Pyridine Ring

The electrophilic fluorinating power of N-fluoropyridinium salts is directly related to the electron density at the nitrogen atom. Electron-withdrawing groups on the pyridine ring increase the electrophilicity of the fluorine atom, leading to more powerful fluorinating agents.[1][7] Conversely, electron-donating groups decrease the reactivity. This relationship allows for a rational selection of the appropriate reagent for a specific transformation.[2] For instance, the highly reactive N-fluoro-2,6-dichloropyridinium triflate is capable of fluorinating less reactive substrates, while the milder N-fluoro-2,4,6-trimethylpyridinium triflate is suitable for more sensitive substrates.[4][8]

The Role of the Counteranion

The counteranion also plays a role in the stability and reactivity of N-fluoropyridinium salts.[1] Non-nucleophilic and weakly coordinating anions like triflate, tetrafluoroborate, and hexafluorophosphate are commonly used to ensure the stability of the cationic N-fluoropyridinium moiety.[9]

Zwitterionic and Dimeric Reagents

Further innovation in this field led to the development of zwitterionic N-fluoropyridinium sulfonates and dimeric N,N'-difluorobipyridinium salts. The zwitterionic reagents, such as N-fluoropyridinium-2-sulfonate, exhibit unique selectivity, particularly in the ortho-fluorination of phenols, which is attributed to hydrogen bonding between the sulfonate group and the substrate.[3] Dimeric reagents, like N,N'-difluoro-2,2'-bipyridinium bis(tetrafluoroborate), were found to be highly reactive fluorinating agents with a high effective fluorine content.[1]

Quantitative Data on N-Fluoropyridinium Reagents

The ability to quantify the reactivity of different fluorinating agents is crucial for reaction design and optimization. Kinetic studies have been instrumental in establishing a reactivity scale for various N-fluoropyridinium salts.

Table 1: Relative Reactivity of Selected N-Fluoropyridinium Reagents

| Reagent | Relative Rate Constant (k_rel) vs. Selectfluor® |

| N-fluoro-2,4,6-trimethylpyridinium triflate | 0.00001 |

| N-fluoropyridinium triflate | 0.001 |

| N-fluoro-2-chloropyridinium triflate | 0.1 |

| Selectfluor® (Reference) | 1 |

| N-fluoro-2,6-dichloropyridinium triflate | 1.3 |

| N-fluoro-2,6-dichloropyridinium tetrafluoroborate | 1.2 |

| N-fluoro-2,3,4,5,6-pentachloropyridinium triflate | 100 |

Data sourced from Rozatian et al. (2018). The relative rate constants were determined for the fluorination of a 1,3-dicarbonyl compound in acetonitrile.[4][10][11][12]

Table 2: Physical Properties of Common N-Fluoropyridinium Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| N-fluoropyridinium triflate | C₆H₅F₄NO₃S | 247.17 | 185–187 |

| N-fluoro-2,4,6-trimethylpyridinium triflate | C₉H₁₁F₄NO₃S | 289.25 | 145-147 |

| N-fluoropyridinium tetrafluoroborate | C₅H₅BF₅N | 184.90 | 90-91 |

| N-fluoro-2,6-dichloropyridinium triflate | C₆H₃Cl₂F₄NO₃S | 316.06 | 168-170 |

Data compiled from various sources.[6][13][14][15]

Experimental Protocols

Synthesis of N-Fluoropyridinium Triflate

This protocol is adapted from the procedure reported by Umemoto et al. in Organic Syntheses.[2]

Materials:

-

Pyridine (distilled from CaH₂)

-

Sodium trifluoromethanesulfonate (sodium triflate)

-

Acetonitrile (dry)

-

10% Fluorine in Nitrogen gas mixture

-

Celite®

-

Ethyl acetate (dry)

-

Diethyl ether (dry)

Procedure:

-

A 300-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube is charged with pyridine (4.74 g, 0.06 mol), sodium triflate (10.3 g, 0.06 mol), and dry acetonitrile (80 mL).

-

The flask is purged with nitrogen, and the mixture is cooled to -40 °C in a dry ice-acetonitrile bath.

-

A 10% fluorine/90% nitrogen gas mixture is introduced above the surface of the rapidly stirred solution at a rate of 90 mL/min. The reaction is monitored by periodically testing the gas outlet for the presence of unreacted fluorine with potassium iodide paper. The reaction is typically complete after 4-5 hours.

-

The reaction mixture is warmed to room temperature and filtered through a pad of Celite to remove the precipitated sodium fluoride.

-

The filtrate is concentrated under reduced pressure without heating.

-

The resulting crystalline residue is washed with dry ethyl acetate (30 mL) to give the crude product.

-

The crude product is recrystallized from a mixture of dry acetonitrile (18 mL) and dry diethyl ether (36 mL) to yield pure N-fluoropyridinium triflate as white crystals (10.0–10.3 g, 68–70% yield), mp 182 °C.[2]

General Procedure for the Fluorination of an Enol Silyl Ether

This protocol is a general representation of the fluorination of a silyl enol ether using N-fluoropyridinium triflate.[2]

Materials:

-

Enol silyl ether

-

N-Fluoropyridinium triflate

-

Dichloromethane (dry)

-

Water

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

To a solution of the enol silyl ether (1.0 equiv) in dry dichloromethane in a round-bottomed flask under an inert atmosphere (e.g., argon), N-fluoropyridinium triflate (1.1 equiv) is added in one portion at room temperature.

-

The reaction mixture is stirred at 20–25 °C for 8 hours or until the reaction is complete as monitored by TLC or GC.

-

The reaction mixture is poured into water and extracted with dichloromethane (3 x volumes).

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding α-fluoro ketone.

Visualizing the Chemistry of N-Fluoropyridinium Reagents

Synthesis of N-Fluoropyridinium Salts

Caption: General workflow for the synthesis of N-fluoropyridinium salts.

General Mechanism of Electrophilic Fluorination

Caption: Proposed mechanism for electrophilic fluorination by N-fluoropyridinium reagents.

Structure-Reactivity Relationship

Caption: Influence of pyridine ring substituents on reagent reactivity.

Conclusion

The discovery and development of N-fluoropyridinium reagents represent a landmark achievement in organic fluorine chemistry. These versatile, stable, and tunable reagents have transformed the field of electrophilic fluorination from a niche and hazardous practice into a mainstream synthetic methodology. Their impact is evident in the countless fluorinated molecules that have been synthesized for applications in medicine, agriculture, and materials science. The continued exploration of N-fluoro chemistry promises to yield even more sophisticated and selective fluorinating agents, further expanding the horizons of modern chemical synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. WO1992012983A1 - A method of fluorinating by using n-fluoropyridinium pyridine heptafluorodiborate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. N-Fluoropyridinium trifluoromethanesulfonate, 95% 1 g | Request for Quote [thermofisher.com]

- 14. N-Fluoropyridinium triflate - Wikipedia [en.wikipedia.org]

- 15. N-Fluoropyridinium trifluoromethanesulfonate, 95% | Fisher Scientific [fishersci.ca]

Spectroscopic Profile of 1-Fluoropyridinium Tetrafluoroborate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Fluoropyridinium tetrafluoroborate, a versatile electrophilic fluorinating reagent.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, alongside detailed experimental protocols and a visualization of its electrochemical reduction pathway.

Executive Summary

This compound (C₅H₅BF₅N, MW: 184.90 g/mol ) is a white to off-white crystalline solid with a melting point of 186-192 °C.[1] It is widely used in organic synthesis to introduce fluorine atoms into molecules, a critical step in the development of many pharmaceuticals and advanced materials.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and mechanistic studies. This guide presents a consolidation of its ¹H, ¹³C, and ¹⁹F NMR, characteristic IR absorptions, and expected mass spectrometric behavior.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

| ¹H NMR | Data (CD₃CN) |

| Proton | Chemical Shift (δ) / ppm |

| H-2, H-6 (ortho) | 9.19 (m) |

| H-4 (para) | 8.69 (m) |

| H-3, H-5 (meta) | 8.27 (m) |

| ¹³C NMR | Data (CD₃CN) |

| Carbon | Chemical Shift (δ) / ppm |

| C-2, C-6 | 148.9 |

| C-4 | 142.6 |

| C-3, C-5 | 128.8 |

| ¹⁹F NMR | Data (CD₃CN) |

| Fluorine | Chemical Shift (δ) / ppm |

| N-F | 45.8 |

| BF₄⁻ | -150.7 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3150-3000 | Stretching |

| C=C and C=N (in-ring) | 1640-1450 | Stretching |

| N-F | ~800-900 | Stretching |

| BF₄⁻ | 1150-900 (broad, strong) | B-F Stretching |

The tetrafluoroborate anion typically displays a very strong and broad absorption band in the 1150-900 cm⁻¹ region due to the B-F stretching vibrations.[2][3] The pyridinium ring will exhibit characteristic aromatic C-H stretches above 3000 cm⁻¹ and several in-plane ring stretching vibrations (C=C and C=N) in the 1640-1450 cm⁻¹ region.[4][5]

Mass Spectrometry (MS)

As an ionic compound, electrospray ionization (ESI) is the most suitable method for the mass spectrometric analysis of this compound.

| Ion | Expected m/z | Notes |

| [C₅H₅NF]⁺ | 98.04 | The intact 1-Fluoropyridinium cation. |

| [BF₄]⁻ | 86.80 | The tetrafluoroborate anion (in negative ion mode). |

In positive ion mode, the primary observed species would be the 1-Fluoropyridinium cation at m/z 98.04. Depending on the ESI conditions, aggregates of the intact salt, such as [(C₅H₅NF)(BF₄) + C₅H₅NF]⁺, may also be observed.[6] Fragmentation of the cation under tandem MS (MS/MS) conditions could involve the loss of a fluorine atom or other fragmentation pathways of the pyridine ring.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., acetonitrile-d₃, DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Observe Frequency: As per the spectrometer field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak (e.g., CD₃CN at 1.94 ppm).

-

-

¹³C NMR:

-

Observe Frequency: As per the spectrometer field strength.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak (e.g., CD₃CN at 1.32 and 118.26 ppm).

-

-

¹⁹F NMR:

-

Observe Frequency: As per the spectrometer field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: An external standard such as CFCl₃ at 0.0 ppm.

-

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply firm and even pressure to the sample.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a solvent compatible with electrospray ionization, such as acetonitrile or methanol.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of a volatile acid (e.g., 0.1% formic acid) to aid in protonation for positive ion mode, although as a pre-formed salt, this is often not necessary.

Instrumentation and Parameters:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: ESI, positive and negative modes.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas: Nitrogen, at a pressure and flow rate optimized for the instrument.

-

Drying Gas: Nitrogen, at a temperature and flow rate optimized for the instrument.

-

Mass Range: m/z 50-500.

Electrochemical Reduction Pathway

This compound can undergo electrochemical reduction. The initial step is a one-electron reduction to form a neutral radical, which can then undergo further reactions. The following diagram illustrates a plausible pathway.

This pathway highlights the initial formation of a neutral radical upon one-electron reduction. This radical can then dimerize or lose a fluoride ion to form pyridine, which can lead to further products.

References

The Solubility Profile of 1-Fluoropyridinium Tetrafluoroborate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a detailed overview of the solubility characteristics of 1-Fluoropyridinium tetrafluoroborate, a versatile electrophilic fluorinating reagent, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this reagent in their work. The guide summarizes known quantitative solubility data, offers qualitative solubility information, and presents a comprehensive experimental protocol for determining solubility.

Core Topic: Solubility of this compound

This compound is a key reagent in modern organic synthesis, valued for its ability to introduce fluorine atoms into molecules.[1] Its effectiveness in chemical reactions is often dependent on its solubility in the chosen solvent system. Understanding the solubility of this salt is therefore crucial for reaction optimization, purification, and overall experimental design.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a specific value for its solubility in dichloromethane has been reported.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |

| Dichloromethane | CH₂Cl₂ | 0.05 | Not Specified |

Note: The temperature for this measurement was not specified in the available literature.[2]

Qualitative Solubility Profile

While comprehensive quantitative data is limited, the general solubility behavior of 1-Fluoropyridinium salts is established. These salts are typically freely soluble in polar aprotic solvents.[2] Conversely, they are generally insoluble or only sparingly soluble in nonpolar organic solvents.[2] Based on this trend, the expected solubility of this compound in various common organic solvents is categorized below.

| Solvent | Type | Expected Solubility |

| Acetonitrile | Polar Aprotic | Freely Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble |

| Methanol | Polar Protic | Likely Soluble |

| Acetone | Polar Aprotic | Moderately to Sparingly Soluble |

| Tetrahydrofuran (THF) | Nonpolar/Weakly Polar | Sparingly Soluble to Insoluble |

| Toluene | Nonpolar | Insoluble |

| Hexanes | Nonpolar | Insoluble |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and UV/Vis Spectroscopy

For researchers requiring precise solubility values in a specific solvent, the following protocol outlines a reliable method for experimental determination. This procedure is a synthesized standard method based on the widely accepted shake-flask technique coupled with concentration analysis by UV/Vis spectroscopy.[3][4][5][6][7][8]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

Part 1: Preparation of Saturated Solution

-

Add Excess Solute: To a series of vials, add a pre-weighed excess amount of this compound to a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, carefully draw the supernatant through a syringe filter. This step is critical to avoid aspirating any solid particles, which would lead to erroneously high solubility values.

Part 2: Preparation of Calibration Curve

-

Stock Solution: Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of standard solutions with decreasing, known concentrations.

-

UV/Vis Measurement: Using the UV/Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Plotting the Curve: Plot the measured absorbance versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration. This is the Beer-Lambert law calibration curve.[9]

Part 3: Determination of Solubility

-

Sample Preparation: The saturated solution obtained in Part 1 may need to be diluted with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the (potentially diluted) saturated solution at the λmax.

-

Calculate Concentration: Using the equation from the calibration curve, calculate the concentration of the (diluted) saturated solution. If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizing the Workflow

To further clarify the experimental and logical processes, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: Impact of solubility on chemical synthesis.

References

- 1. This compound | 107264-09-5 [chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. scribd.com [scribd.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Safety and Handling of 1-Fluoropyridinium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Fluoropyridinium tetrafluoroborate (CAS No. 107264-09-5), a versatile electrophilic fluorinating agent. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is an off-white crystalline solid.[1] It is widely used in organic synthesis to introduce fluorine atoms into molecules, a critical step in the development of many pharmaceuticals and advanced materials.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 107264-09-5 | [1][3] |

| Molecular Formula | C₅H₅BF₅N | [1][3] |

| Molecular Weight | 184.90 g/mol | [1][3] |

| Appearance | Off-white powder/crystalline solid | [1] |

| Melting Point | 186-192 °C | [1] |

| Solubility | Soluble in polar organic solvents like acetonitrile. Sparingly soluble in nonpolar organic solvents. Decomposes slowly in water. | [4] |

Hazard Identification and Toxicological Information

This compound is a hazardous substance that can cause severe skin burns and eye damage.[5] It is also harmful if swallowed. While specific LD50 and LC50 data are not available, the primary hazards are associated with its corrosive nature and the potential for the release of fluoride ions upon contact with moisture or biological tissues.

Hazard Statement Summary:

The fluoride ion can penetrate the skin and deep tissue, leading to delayed and severe pain, tissue damage, and systemic toxicity.[7][8] Systemic effects of fluoride ion absorption can include hypocalcemia (low serum calcium) and hypomagnesemia, which can lead to cardiac arrhythmias.[8]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and dust, which can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and severe burns. |

| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |

| Respiratory Protection | Use in a certified chemical fume hood. If weighing outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary. | To prevent inhalation of the powder. |

Safe Handling and Experimental Protocol

All operations involving this compound should be conducted in a well-ventilated chemical fume hood.

Experimental Workflow:

Caption: Safe handling workflow for this compound.

Detailed Protocol:

-

Preparation:

-

Before starting any work, ensure you are wearing the appropriate PPE as detailed in Section 3.

-

Conduct all manipulations of the solid and its solutions within a certified chemical fume hood.

-

Have a spill kit readily available. The kit should include an inert absorbent material and a neutralizing agent such as calcium carbonate or sodium bicarbonate.

-

-

Handling and Use:

-

When weighing the solid, use a disposable weighing boat or glassine paper to avoid contamination of the balance.

-

Add the solid to the reaction vessel carefully to avoid generating dust.

-

Keep the container of this compound tightly closed when not in use to prevent absorption of moisture.

-

The reagent is an electrophilic fluorinating agent and should be handled with the same precautions as other corrosive and reactive chemicals.[1]

-

-

Reaction Quenching:

-

At the end of the reaction, any unreacted this compound should be quenched carefully. A common method is the slow addition of a nucleophilic solvent like methanol or water, but this should be done with caution in an ice bath due to the potential for an exothermic reaction.

-

-

Cleanup and Decontamination:

-

All glassware that has been in contact with the reagent should be decontaminated. This can be done by rinsing with a suitable solvent, followed by a wash with soap and water.

-

Dispose of all waste, including empty containers, contaminated PPE, and reaction residues, in accordance with institutional and local regulations for hazardous chemical waste.

-

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. While flushing, remove all contaminated clothing. After flushing, apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.[7][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and then drink one or two glasses of water or milk. Seek immediate medical attention.[9] |

Fire-Fighting Measures

This compound is not flammable. However, in the event of a fire involving this chemical, the following measures should be taken:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen fluoride, boron oxides, and nitrogen oxides.

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.[1]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Potential Toxicity Pathway

The primary toxic effect of this compound upon skin or mucosal contact is severe chemical burns. If absorbed, the dissociated fluoride ion can cause systemic toxicity.

Caption: Simplified potential toxicity pathway of this compound.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound = 95 107264-09-5 [sigmaaldrich.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 1-Fluoropyridinium Trifluoromethanesulfonate | 107263-95-6 | TCI EUROPE N.V. [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

theoretical studies on 1-Fluoropyridinium tetrafluoroborate reactivity

An In-Depth Technical Guide to the Theoretical Reactivity of 1-Fluoropyridinium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prominent member of the N-F class of electrophilic fluorinating agents, which are indispensable tools in medicinal chemistry and materials science for the precise introduction of fluorine atoms into organic molecules.[1][2] The strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making a deep understanding of the fluorinating agent's reactivity paramount.[1] This guide provides a comprehensive overview of the theoretical principles governing the reactivity of this compound, synthesizing experimental kinetic data with computational insights from related systems to elucidate the factors controlling its fluorinating power.

The Electronic Structure of the N-F Bond: A Source of Electrophilic Fluorine

The capacity of 1-fluoropyridinium salts to act as electrophilic fluorinating agents stems from the unique nature of the nitrogen-fluorine bond. While fluorine is the most electronegative element, its bond to a cationic nitrogen atom in the pyridinium ring creates a highly polarized N-F bond with a significant partial positive charge on the nitrogen and a partial negative charge on the fluorine. However, the key to its electrophilic character is the bond's weakness and the low energy of its lowest unoccupied molecular orbital (LUMO), which is localized on the σ* orbital of the N-F bond. This makes the fluorine atom susceptible to attack by nucleophiles, despite its high electronegativity.

Computational studies on related halogenated pyridinium cations, using methods like Density Functional Theory (DFT), have visualized the electrostatic potential (ESP) on the molecule's surface.[3][4] These studies reveal regions of depleted electron density, known as σ-holes, which contribute to the electrophilic nature of the halogen. In the case of N-fluoropyridinium salts, the entire cationic ring withdraws electron density, rendering the attached fluorine atom "electrophilic" and ready for transfer to a nucleophilic center.

Mechanistic Pathways for Fluorine Transfer

The precise mechanism of electrophilic fluorination by N-F reagents remains a subject of active discussion, with two primary pathways proposed: a direct, two-electron Sₙ2-type process and a single-electron transfer (SET) mechanism.[2][5]

Sₙ2-like Mechanism

In this pathway, a nucleophile (Nu⁻) directly attacks the fluorine atom, leading to the concerted cleavage of the N-F bond and the formation of a new C-F bond. The pyridinium moiety acts as the leaving group. Kinetic studies on a range of N-F reagents, including N-fluoropyridinium salts, have shown reactivity trends consistent with an Sₙ2-like transition state.[6] For example, Hammett correlations from these studies indicate a significant buildup of positive charge at the reaction center in the transition state, which supports a direct displacement mechanism.[6]

Single-Electron Transfer (SET) Mechanism

Alternatively, the reaction can be initiated by the transfer of a single electron from the nucleophile to the N-fluoropyridinium cation. This forms a pyridinyl radical and a nucleophilic radical. Subsequent fragmentation of the pyridinyl radical releases a fluorine radical (F•), which then combines with the nucleophilic radical to form the final product.[5] Evidence for the SET mechanism has been reported for the fluorination of certain aromatic compounds and other easily oxidized substrates.[5]

The operative mechanism likely depends on the specific nucleophile, the N-F reagent, and the reaction conditions.

Quantitative Reactivity and Influencing Factors

While detailed theoretical calculations on this compound are not extensively published, a robust experimental framework provides quantitative data on its reactivity relative to other common N-F agents.[6] This data serves as a valuable benchmark for understanding the theoretical principles at play.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 107264-09-5 | [1] |

| Molecular Formula | C₅H₅BF₅N | [1] |

| Molecular Weight | 184.90 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 186-192 °C | [1] |

| Solubility | Soluble in acetonitrile; sparingly soluble in dichloromethane |[7] |

Table 2: Experimentally Determined Relative Reactivity of Electrophilic Fluorinating Agents This table summarizes kinetic data from studies using 1,3-diaryl-1,3-dicarbonyl derivatives as nucleophiles in acetonitrile. Reactivity is shown relative to Selectfluor®.

| Fluorinating Agent | Abbreviation | Relative Rate Constant (k_rel) |

| Selectfluor® | - | 1.00 |

| N-Fluorobenzenesulfonimide | NFSI | 0.44 |

| N-Fluoropyridinium tetrafluoroborate | NFPY-BF₄ | ~0.1 (Estimated from homologous series) |

| 2,6-Dichloro-N-fluoropyridinium BF₄ | - | 1.03 |

| 2,3,4,5,6-Pentachloro-N-fluoropyridinium OTf | - | 1.82 x 10³ |

| Data adapted from Hodgson et al.[6] |

Factors Influencing Reactivity

Several factors, controllable by chemists, modulate the reactivity of N-fluoropyridinium salts. A theoretical understanding of these factors is crucial for reagent selection and reaction design.

-

Ring Substituents: Electron-withdrawing groups on the pyridinium ring increase the electrophilicity of the fluorine atom by further delocalizing the positive charge and lowering the energy of the N-F σ* orbital. This enhances the reagent's fluorinating power, as seen in the dramatic rate increase for the pentachloro-substituted salt in Table 2.[6]

-

Counter-Anion: The counter-anion (e.g., BF₄⁻ vs. OTf⁻) can subtly influence reactivity. While kinetic studies suggest the effect is minimal for some salts, the anion's primary role often relates to the reagent's stability and solubility in a given solvent, which can impact reaction rates and yields.[6][7][8]

-

Nucleophile: The nature of the nucleophile is critical. Soft, easily polarizable nucleophiles often favor the Sₙ2 pathway, whereas easily oxidized nucleophiles may react via the SET mechanism.

Experimental and Computational Protocols

Representative Experimental Protocol: Kinetic Measurement

The following is a generalized protocol for determining reaction kinetics, based on methodologies used for establishing reactivity scales.[6]

-

Preparation of Solutions: Stock solutions of the N-fluoropyridinium salt and the nucleophile (e.g., a 1,3-dicarbonyl compound) are prepared in dry acetonitrile (CH₃CN).

-

Spectrophotometric Monitoring: The reaction is initiated by mixing the reagent solutions in a quartz cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

-

Data Acquisition: The change in absorbance at a specific wavelength (corresponding to the consumption of the nucleophile or formation of the product) is monitored over time.

-

Kinetic Analysis: The observed rate constants (k_obs) are determined by fitting the absorbance vs. time data to a pseudo-first-order kinetic model. Second-order rate constants (k₂) are then calculated by dividing k_obs by the concentration of the reagent in excess.

Representative Computational Protocol: DFT Analysis

This outlines a typical workflow for the theoretical investigation of a fluorination reaction mechanism, based on protocols from related computational studies.[3][9]

-

Method Selection: A DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p), def2-TZVPP) are chosen. An implicit solvent model (e.g., SMD, PCM) is included to simulate solution-phase conditions.[9]

-

Structure Optimization: The ground state geometries of the reactants (this compound and nucleophile) and products are optimized.

-

Transition State (TS) Search: The transition state structure connecting reactants and products is located using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/3) methods.

-

Verification: Frequency calculations are performed to confirm that reactants and products are true minima (zero imaginary frequencies) and the TS is a first-order saddle point (one imaginary frequency).

-

Energy Profile: The activation energy (ΔG‡) and reaction energy (ΔG_rxn) are calculated from the Gibbs free energies of the optimized structures to construct a reaction energy profile.

Conclusion and Future Outlook

The reactivity of this compound is governed by the electronic properties of its polarized N-F bond, allowing it to act as an effective electrophilic fluorinating agent. While the precise mechanism can vary, kinetic evidence often points towards an Sₙ2-like pathway. The fluorinating power of the broader N-fluoropyridinium class can be rationally tuned by modifying the electronic substituents on the pyridine ring, a principle supported by extensive experimental data.

For drug development professionals and synthetic chemists, this theoretical framework provides a basis for rational reagent selection. However, this guide also highlights a clear opportunity for further research. Detailed computational studies, including transition state analysis and molecular dynamics simulations, specifically on this compound and its reactions, would provide deeper insights, resolve mechanistic ambiguities, and ultimately enable the more precise and predictable use of this vital reagent in the synthesis of next-generation pharmaceuticals and materials.

References

- 1. innospk.com [innospk.com]

- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]